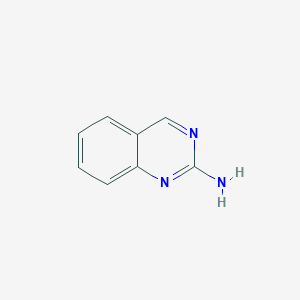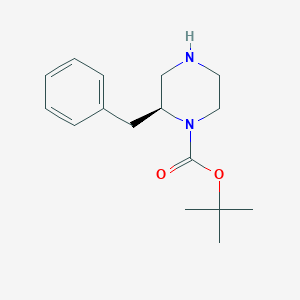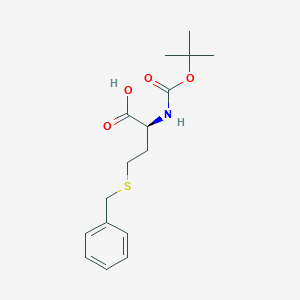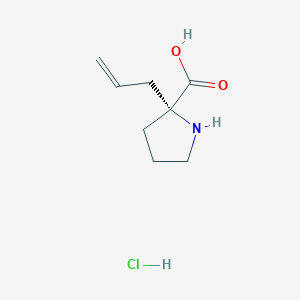
(R)-alpha-Allyl-proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline is an alpha-amino acid that is used in the biosynthesis of proteins. It contains an alpha-amino group (which is in the protonated −NH3+ form under biological conditions), an alpha-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain pyrrolidine, making it a non-polar, aliphatic amino acid . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of a compound like “®-alpha-Allyl-proline hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
The chemical reactions involving “®-alpha-Allyl-proline hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. Common types of reactions include acid-base reactions, redox reactions, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-alpha-Allyl-proline hydrochloride” would include characteristics such as its melting point, boiling point, solubility in water, and reactivity with other chemicals .Scientific Research Applications
- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
- Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
- Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
- Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
- Results : The crystal may have uses in various NLO and photonic device configurations .
L-lysine hydrochloride
Glycine Methyl Ester Hydrochloride
- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
- Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
- Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
- Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
- Results : The crystal may have uses in various NLO and photonic device configurations .
L-lysine hydrochloride
Glycine Methyl Ester Hydrochloride
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Allyl-proline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


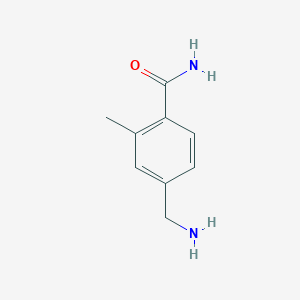
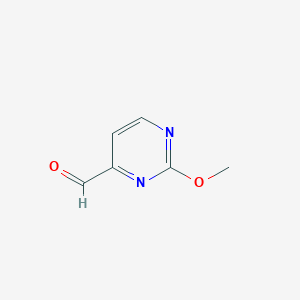

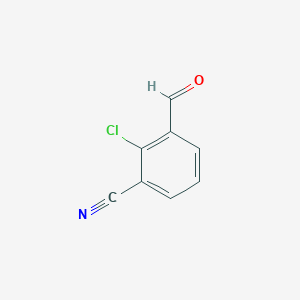
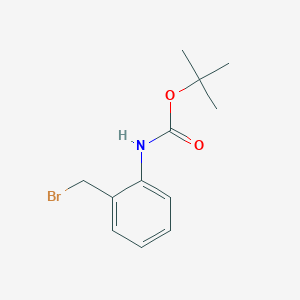
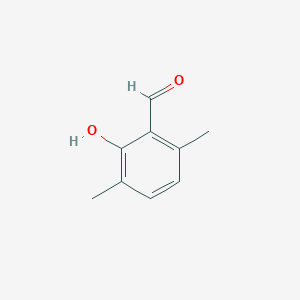
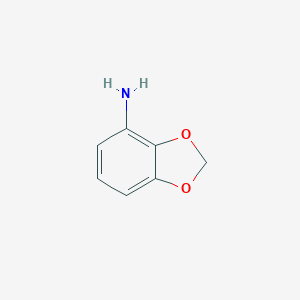
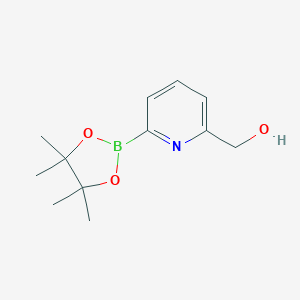
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)

